molecular formula C7H4BrFN2O B13058640 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL

2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL

Cat. No.: B13058640
M. Wt: 231.02 g/mol
InChI Key: WDLFBGJXHBBTCD-UHFFFAOYSA-N
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Description

Evolution and Significance of Imidazo[1,2-a]pyridine (B132010) Systems in Advanced Organic Synthesis and Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold has a rich history in chemical research, evolving from a synthetic curiosity to a central component in numerous marketed drugs and clinical candidates. researchgate.net Its rigid bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, which is crucial for specific interactions with biological targets. The synthetic accessibility and the possibility of functionalization at various positions on the ring system have made it an attractive target for organic chemists. rsc.org

This scaffold is present in a variety of commercial drugs, including Zolpidem (a sedative), Alpidem (an anxiolytic), and Soraprazan (an anti-ulcer agent), highlighting its therapeutic relevance. researchgate.netresearchgate.net The wide-ranging biological activities associated with imidazo[1,2-a]pyridine derivatives are a testament to their significance. Research has extensively documented their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antituberculosis agents. rsc.orgmdpi.combeilstein-journals.org The continuous exploration of this scaffold is driven by the need for new drugs, particularly against resistant strains of pathogens, such as multidrug-resistant tuberculosis (MDR-TB). rsc.orgrsc.org Advanced synthetic methodologies, including transition-metal-catalyzed reactions and photocatalysis, have further expanded the chemical space accessible for creating novel derivatives. rsc.orgresearchgate.net

Table 1: Therapeutic Applications of the Imidazo[1,2-a]pyridine Scaffold

Therapeutic Area Examples of Activity
Oncology Inhibition of various kinases, anticancer properties. mdpi.combeilstein-journals.org
Infectious Diseases Antibacterial, antifungal, antiviral, antituberculosis activities. rsc.orgmdpi.combeilstein-journals.org
Neurology Sedative, anxiolytic, anticonvulsant properties. researchgate.netnih.gov
Inflammation Anti-inflammatory effects. mdpi.combeilstein-journals.org
Gastroenterology Proton pump inhibitors, anti-ulcer activity. researchgate.netresearchgate.net

Structural Attributes and Research Relevance of Halogenated and Hydroxylated Imidazo[1,2-a]pyridine Derivatives

The specific properties and potential applications of an imidazo[1,2-a]pyridine derivative are heavily influenced by the nature and position of its substituents. Halogenation, in particular, is a powerful strategy in medicinal chemistry to modulate a molecule's physicochemical properties. The introduction of halogen atoms can significantly alter factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov For instance, fluorine substitution can enhance metabolic stability and binding interactions, while bromine can serve as a synthetic handle for further chemical modifications through cross-coupling reactions. nih.govchemicalbook.com

The compound 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol incorporates several key structural features that are of significant interest in chemical and pharmaceutical research:

The Imidazo[1,2-a]pyridine Core: Provides the fundamental bicyclic framework known for its broad biological activity. researchgate.net

Bromine at Position 2: The bromo-substituent at this position is a common feature. It not only influences the electronic properties of the ring but also acts as a crucial intermediate for creating more complex molecules via reactions like the Suzuki-Miyaura coupling. nih.gov

Fluorine at Position 7: The fluorine atom at the 7-position can increase the compound's metabolic stability and modulate its basicity and lipophilicity. chemicalbook.com Fluorinated imidazo[1,2-a]pyridines are explored for their potential as inhibitors of enzymes like IRAK and FLT3, which are implicated in cancers. chemicalbook.com

Hydroxyl Group at Position 6: The presence of a hydroxyl (-OH) group introduces a site for hydrogen bonding, which can be critical for binding to biological targets. It also increases the polarity of the molecule. Hydroxylated derivatives have been noted in studies exploring urease inhibition, where hydrogen bonding capability is key to activity. nih.gov

The combination of bromine, fluorine, and a hydroxyl group on the imidazo[1,2-a]pyridine scaffold in this compound suggests a molecule designed for potential biological activity and as a versatile building block for the synthesis of more complex pharmaceutical agents. bldpharm.com While specific research findings on this exact compound are not extensively detailed in public literature, its structural components point towards its relevance in the ongoing search for novel therapeutic compounds.

Table 2: Structural Features of this compound

Feature Description Potential Significance
Core Scaffold Imidazo[1,2-a]pyridine Privileged structure in medicinal chemistry with a wide range of biological activities. nih.govresearchgate.net
Substituent at C2 Bromine (-Br) Can serve as a synthetic handle for cross-coupling reactions to build more complex molecules. nih.gov
Substituent at C7 Fluorine (-F) May enhance metabolic stability, binding affinity, and lipophilicity. chemicalbook.com
Substituent at C6 Hydroxyl (-OH) Provides a hydrogen bond donor/acceptor site, potentially crucial for target binding. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrFN2O

Molecular Weight

231.02 g/mol

IUPAC Name

2-bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol

InChI

InChI=1S/C7H4BrFN2O/c8-6-3-11-2-5(12)4(9)1-7(11)10-6/h1-3,12H

InChI Key

WDLFBGJXHBBTCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN2C1=NC(=C2)Br)O)F

Origin of Product

United States

Comprehensive Spectroscopic and Crystallographic Characterization of 2 Bromo 7 Fluoroimidazo 1,2 a Pyridin 6 Ol and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

No specific ¹H NMR or ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol are available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopic Techniques

Detailed HRMS data to confirm the elemental composition and IR spectra to identify characteristic vibrational frequencies of functional groups for this compound have not been found.

Single-Crystal X-ray Diffraction Studies for Precise Molecular Geometry Elucidation

There are no published single-crystal X-ray diffraction studies for this compound. Therefore, information regarding its precise molecular geometry, bond lengths, and bond angles is not available.

Without crystallographic data, an analysis of the crystal packing and intermolecular interactions, such as hydrogen bonding or π-stacking, for this compound cannot be conducted.

Computational Chemistry and Quantum Chemical Investigations of 2 Bromo 7 Fluoroimidazo 1,2 a Pyridin 6 Ol Systems

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like 2-Bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), are utilized to determine the most stable ground state geometry by optimizing the molecular structure to its lowest energy conformation. nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and potential steric interactions. For the broader class of imidazo[1,2-a]pyridine (B132010) derivatives, the fused bicyclic core is generally found to be nearly planar. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net

For substituted imidazo[1,2-a]pyrimidine derivatives, DFT calculations have been used to determine these energies. nih.gov In a hypothetical analysis of this compound, the electron-withdrawing nature of the bromine and fluorine atoms, along with the electron-donating hydroxyl group, would significantly influence the energy and distribution of the HOMO and LUMO. The HOMO would likely be distributed over the electron-rich regions of the imidazo[1,2-a]pyridine ring system and the hydroxyl group, while the LUMO might be more localized around the electron-deficient areas influenced by the halogen substituents.

Table 1: Hypothetical Frontier Molecular Orbital Energies

Parameter Energy (eV)
EHOMO -6.5 to -5.5
ELUMO -2.0 to -1.0
Energy Gap (ΔE) 4.5 to 4.5

Note: These values are illustrative estimates based on similar heterocyclic compounds and are not derived from direct computation on this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the hydroxyl group, indicating these as primary sites for electrophilic interaction. Conversely, the areas around the hydrogen atoms and the bromine atom might exhibit a more positive potential.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize the nature of chemical bonds and non-covalent interactions. researchgate.net By examining the topological properties of the electron density, such as bond critical points, one can classify interactions as either shared (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds).

Simulation of Intermolecular Interactions (Hirshfeld Surface Analysis, Energy Frameworks)

For a crystalline form of this compound, Hirshfeld surface analysis would likely reveal significant contributions from H···H, H···Br, H···F, and H···O contacts. The presence of the fluorine and bromine atoms could also lead to halogen bonding, while the planar imidazo[1,2-a]pyridine core might facilitate π-π stacking interactions, all of which are crucial for the stability of the crystal lattice. Energy framework analysis can further complement this by calculating the interaction energies between molecules to visualize the strength and topology of the packing.

Table 2: Predicted Contributions to Hirshfeld Surface Contacts

Intermolecular Contact Predicted Contribution (%)
H···H 30 - 40
C···H/H···C 15 - 25
O···H/H···O 10 - 20
F···H/H···F 5 - 15
Br···H/H···Br 5 - 10

Note: These percentages are estimations based on analyses of similar halogenated and hydroxylated heterocyclic compounds and are not specific to this compound.

Chemical Reactivity and Strategic Functionalization of 2 Bromo 7 Fluoroimidazo 1,2 a Pyridin 6 Ol

Transformations at the Bromine Substituent (e.g., Cross-Coupling Reactions)

The bromine atom at the C2 position of the imidazo[1,2-a]pyridine (B132010) ring is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. This position is analogous to the 2-position of pyridine (B92270), which readily participates in such transformations. A variety of C-C and C-N bond-forming reactions can be employed to replace the bromine atom, significantly diversifying the core structure.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples the 2-bromo-imidazo[1,2-a]pyridine with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. It is widely used to introduce aryl or heteroaryl substituents. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base like K₂CO₃, K₃PO₄, or Cs₂CO₃.

Heck Coupling: This reaction forms a C-C bond by coupling the 2-bromo derivative with an alkene. It is a powerful method for synthesizing substituted alkenes. Standard conditions involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Sonogashira Coupling: This reaction involves the coupling of the 2-bromo substrate with a terminal alkyne, catalyzed by both palladium and copper(I) complexes. It is a highly reliable method for the synthesis of 2-alkynyl-imidazo[1,2-a]pyridines.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the 2-bromo derivative with a primary or secondary amine. This is a crucial method for synthesizing 2-amino-imidazo[1,2-a]pyridine derivatives, which are important pharmacophores. The reaction requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong base like NaOtBu.

The reactivity of the halide in these coupling reactions generally follows the order I > Br > Cl, making the 2-bromo substituent an excellent substrate for these transformations.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventProduct Type
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O2-Aryl-imidazo[1,2-a]pyridine
Heck StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF2-Styrenyl-imidazo[1,2-a]pyridine
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF2-Phenylethynyl-imidazo[1,2-a]pyridine
Buchwald-Hartwig MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene (B28343)2-Morpholinyl-imidazo[1,2-a]pyridine

Derivatization and Modification of the Hydroxyl Group

The hydroxyl group at the C6 position is a nucleophilic site that can be readily derivatized through several classic organic reactions, primarily to form ethers and esters. These modifications can significantly alter the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability.

Etherification: The most common method for converting the hydroxyl group to an ether is the Williamson ether synthesis. youtube.comwikipedia.org This reaction proceeds via an Sₙ2 mechanism. First, the hydroxyl group is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then attacks an alkyl halide (or another substrate with a good leaving group, like a tosylate) to form the ether linkage. The choice of a primary alkyl halide is crucial to maximize the yield of the substitution product and avoid elimination side reactions. wikipedia.org

Esterification: The hydroxyl group can be converted into an ester through reaction with an acylating agent. Common methods include:

Reaction with Acyl Halides or Anhydrides: In the presence of a non-nucleophilic base like pyridine or triethylamine, the hydroxyl group reacts with acyl chlorides or anhydrides to form the corresponding ester. The base serves to neutralize the HCl or carboxylic acid byproduct.

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄) can also yield an ester, though this method is reversible and may require removal of water to drive the reaction to completion.

Reaction TypeReagent(s)BaseProduct Type
Etherification (Williamson) 1. NaH 2. CH₃IN/A6-Methoxy derivative
Esterification Acetic AnhydridePyridine6-Acetoxy derivative
Esterification Benzoyl ChlorideEt₃N6-Benzoyloxy derivative

Regioselective C-H Functionalization of the Imidazo[1,2-a]pyridine Core

Direct C-H functionalization is a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine core without the need for pre-installed functional groups. mdpi.com The electron-rich nature of the imidazole (B134444) moiety makes the C3 position particularly susceptible to electrophilic attack and various radical-mediated reactions. This high regioselectivity for the C3 position is a well-documented feature of this heterocyclic system.

A variety of functional groups can be introduced at the C3 position, including:

Alkylation and Arylation: Friedel-Crafts type reactions or transition-metal-catalyzed C-H activation can introduce alkyl and aryl groups.

Acylation: Introduction of an acyl group can be achieved under Friedel-Crafts conditions or through other modern coupling methods. researchgate.net

Halogenation: Electrophilic halogenating agents can install chloro, bromo, or iodo substituents at the C3 position.

Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at C3. rsc.org

While C3 is the most reactive site, functionalization at other positions, such as C5, has also been achieved, often requiring specific directing groups or specialized catalytic systems. organic-chemistry.org

In recent years, photoredox catalysis has emerged as a mild and efficient method for the C-H functionalization of imidazo[1,2-a]pyridines. mdpi.comrsc.org These reactions typically proceed through radical intermediates, offering unique reactivity patterns compared to traditional ionic pathways. The C3 position is the primary site for these transformations.

Visible light-induced reactions often employ a photocatalyst (e.g., eosin (B541160) Y, rose bengal, or iridium/ruthenium complexes) that, upon excitation, can initiate a single-electron transfer (SET) process. This generates a radical species from a suitable precursor, which then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine. A subsequent oxidation and deprotonation step regenerates the aromatic system and furnishes the C3-functionalized product.

This methodology has been successfully applied to form a variety of bonds:

C-C Bond Formation: Fluoroalkylation (e.g., trifluoromethylation, difluoroalkylation), aminoalkylation, and cyanomethylation have been achieved by reacting imidazo[1,2-a]pyridines with the corresponding radical precursors under visible light irradiation. organic-chemistry.orgnih.gov

C-Heteroatom Bond Formation: Bonds to sulfur (thiocyanation) and phosphorus (phosphorylation) can also be formed using this strategy. mdpi.com

These photochemical methods are valued for their mild reaction conditions (often at room temperature), high functional group tolerance, and avoidance of harsh reagents or high temperatures. mdpi.com

ReactionReagentPhotocatalystResulting C3-Substituent
Trifluoromethylation CF₃SO₂Na (Langlois' reagent)Acridinium derivative-CF₃
Perfluoroalkylation Perfluoroalkyl iodidesNone (EDA complex)-Rբ
Aminoalkylation N-Aryl glycinesCsPbBr₃-CH₂-NH-Aryl
Thiocyanation NH₄SCNEosin Y-SCN
Phosphorylation R₂P(O)HRhodamine B-P(O)R₂

Scaffold Modifications and Ring Expansions/Contractions for Imidazo[1,2-a]pyridine Derivatives

Beyond peripheral functionalization, modification of the core heterocyclic scaffold itself represents a more advanced strategy for generating novel chemical entities. These transformations, which include cycloadditions, ring expansions, and ring contractions, can fundamentally alter the shape and properties of the molecule.

Cycloaddition Reactions: The imidazo[1,2-a]pyridine system can participate in cycloaddition reactions, although its aromatic character can make this challenging. For instance, 1,3-dipolar cycloadditions can be used to construct fused ring systems. ijcce.ac.ir More commonly, related aza-dienes undergo Diels-Alder reactions to form new six-membered rings, which can subsequently aromatize. While not a direct reaction of the stable imidazo[1,2-a]pyridine, this approach is used to build the pyridine portion of the scaffold, hinting at the potential for cycloaddition chemistry in scaffold modification. acsgcipr.org

Ring Expansions and Contractions: Skeletal rearrangements involving ring expansion or contraction are less common for the stable imidazo[1,2-a]pyridine system but are known for simpler heterocycles like pyridine. Theoretical studies on the reaction of pyridine with excited nitrogen atoms show pathways leading to both ring expansion (to form diazepines) and ring contraction (to form pyrrole (B145914) derivatives). nih.govacs.org Such transformations on the fused imidazo[1,2-a]pyridine core would likely require high-energy conditions (e.g., photochemical or thermal) or specific substrates designed to facilitate skeletal rearrangement. These methods are not yet standard synthetic tools for this scaffold but represent an area for future exploration in creating topologically novel derivatives. A recently developed "skeletal editing" strategy for pyridines, involving a sequence of dearomatization, cycloaddition, and retro-cycloaddition, allows for the conversion of the pyridine ring into a benzene (B151609) or naphthalene (B1677914) ring. nih.gov The application of such advanced strategies to the more complex imidazo[1,2-a]pyridine system could provide a powerful tool for scaffold hopping and diversification.

Photophysical Properties and Potential Optoelectronic Applications of 2 Bromo 7 Fluoroimidazo 1,2 a Pyridin 6 Ol Derivatives

UV-Vis Absorption and Fluorescence Emission Spectroscopy

The electronic absorption and emission spectra of imidazo[1,2-a]pyridine (B132010) derivatives are characterized by transitions involving the π-conjugated bicyclic system. ijrpr.com The position of the absorption and emission maxima is sensitive to the electronic nature of the substituents. Generally, electron-donating groups tend to cause a red-shift (bathochromic shift) in the spectra, while electron-withdrawing groups lead to a blue-shift (hypsochromic shift).

For derivatives of 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL, the presence of a hydroxyl group at the 6-position, a bromine atom at the 2-position, and a fluorine atom at the 7-position collectively influences the electronic distribution and, consequently, the spectroscopic properties. The hydroxyl group, being an electron-donating group, is expected to play a significant role in the photophysical behavior.

Table 1: Hypothetical UV-Vis Absorption and Fluorescence Emission Data for this compound Derivatives in Dichloromethane (DCM)

DerivativeSubstituent at C-3Absorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
1 -H350450100
2 -CH3355460105
3 -CN34544095

Note: The data in this table is hypothetical and serves for illustrative purposes due to the absence of specific experimental data in the searched literature for the named compound and its derivatives.

Quantum Yield Determination and Luminescence Performance

The fluorescence quantum yield (ΦF) is a critical parameter for assessing the luminescence performance of a fluorophore. It represents the efficiency of the conversion of absorbed photons into emitted photons. For imidazo[1,2-a]pyridine derivatives, quantum yields can vary significantly depending on their molecular structure and the surrounding environment. ijrpr.com Electron-donating substituents have been observed to enhance luminescence performance, whereas electron-withdrawing groups can lead to less intense emissions. ijrpr.com

The quantum yield of this compound derivatives would be influenced by the interplay of the electron-donating hydroxyl group and the electron-withdrawing halogen atoms. The heavy bromine atom could potentially lead to a decrease in quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Table 2: Hypothetical Fluorescence Quantum Yields (ΦF) of this compound Derivatives

DerivativeSubstituent at C-3Quantum Yield (ΦF)
1 -H0.40
2 -CH30.45
3 -CN0.30

Note: The data in this table is hypothetical and serves for illustrative purposes due to the absence of specific experimental data in the searched literature for the named compound and its derivatives.

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

The presence of a hydroxyl group on the imidazo[1,2-a]pyridine core, in proximity to a nitrogen atom of the imidazole (B134444) ring, sets the stage for potential Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a photophysical process where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. This process often results in a tautomeric form with a distinct electronic structure and, consequently, a large Stokes shift between the absorption and emission bands.

For this compound, the proton of the 6-hydroxyl group can potentially be transferred to the N-1 nitrogen of the imidazole ring in the excited state. This would lead to the formation of a keto-tautomer, which would then be responsible for the fluorescence emission. The large Stokes shift associated with ESIPT is a desirable property for various applications, including fluorescent probes and organic light-emitting diodes (OLEDs).

Structure-Property Relationships in Photophysical Behavior

The photophysical properties of this compound derivatives are governed by clear structure-property relationships. The nature and position of substituents on both the imidazole and pyridine (B92270) rings can be systematically varied to tune the absorption and emission wavelengths, as well as the quantum yields.

Effect of Substituents at C-2 and C-3: Modifications at these positions can influence the electron density of the imidazole ring and affect the energy levels of the frontier molecular orbitals.

Effect of Substituents on the Pyridine Ring: The fluorine atom at the 7-position and the hydroxyl group at the 6-position are key determinants of the photophysical behavior. The electron-withdrawing nature of fluorine and the electron-donating nature of the hydroxyl group create a push-pull system that can enhance charge transfer characteristics and influence the ESIPT process.

Theoretical Prediction of Photophysical Properties (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the photophysical properties of molecules. It can be used to calculate vertical excitation energies, which correspond to the absorption maxima, as well as the geometries of the excited states. TD-DFT calculations can provide valuable insights into the nature of the electronic transitions, the charge distribution in the excited state, and the potential energy surfaces for processes like ESIPT.

For this compound and its derivatives, TD-DFT calculations could be employed to:

Predict the absorption and emission wavelengths.

Elucidate the mechanism of ESIPT by calculating the potential energy barrier for the proton transfer.

Understand the influence of different substituents on the photophysical properties.

Emerging Research Frontiers and Advanced Applications of Imidazo 1,2 a Pyridin 6 Ol Derivatives

Design and Development of 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL as Molecular Probes and Chemical Tools

There is no available research detailing the design, synthesis, or application of this compound as a molecular probe or chemical tool. While other imidazo[1,2-a]pyridine (B132010) derivatives have been functionalized to act as fluorescent sensors, no such studies have been published for this specific compound.

Integration into Advanced Materials and Optoelectronic Devices

Information regarding the integration of this compound into advanced materials or its use in optoelectronic devices is absent from the scientific literature. The photophysical properties, such as absorption and emission spectra, which are crucial for these applications, have not been publicly reported for this compound.

Exploration of Novel Biological Target Modulators Based on Structural and Mechanistic Insights

While the broader imidazo[1,2-a]pyridine class is a recognized pharmacophore, there are no published studies on the biological activity of this compound. Research identifying its potential biological targets, its mechanism of action, or any structure-activity relationships is not available.

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